Tryptophan is an α-amino acid that is used in the biosynthesis of proteins. It contains an α-amino group, an α-carboxylic acid group, and a side chain indole, making it a non-polar, aromatic amino acid. Tryptophan is a precursor to the neurotransmitter serotonin, the hormone melatonin and vitamin B3 [, ]. It is an essential amino acid meaning that the human body cannot synthesize it and must be obtained from the diet.
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide, also known by its IUPAC name, is an organic compound classified as an indole derivative. It has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. The molecular formula for this compound is , with a molecular weight of approximately 217.27 g/mol. The compound is characterized by an indole ring substituted with an amino group and an N-methylpropanamide side chain, which contributes to its unique chemical properties and potential therapeutic applications .
The compound can be sourced from various suppliers, with notable references including ChemicalBook and BenchChem, which provide synthesis routes and detailed chemical data . It falls under the classification of indole derivatives, a group known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
The synthesis of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide can be achieved through several methods:
The general reaction conditions typically include inert atmospheres to prevent oxidation and the use of solvents such as ethanol or dichloromethane for optimal solubility and reaction efficiency. Yield percentages vary based on the method used but are generally favorable for laboratory syntheses .
The molecular structure of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide features:
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the yield and specificity of reactions. For instance, oxidation reactions typically require acidic conditions to facilitate the transformation effectively.
The mechanism of action for 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is primarily linked to its interactions with biological targets:
Research indicates that derivatives of indole compounds often exhibit significant pharmacological activities due to their ability to interact with multiple biological targets .
The physical properties include:
Chemical properties encompass reactivity patterns typical of amides and indoles:
2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide is being explored for various applications in scientific research:
The stereochemical configuration of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide (CAS: 1237829-60-5, 53708-63-7) critically determines its biological interactions. The compound exists as enantiomers due to its chiral α-carbon atom. Research indicates that the (S)-enantiomer demonstrates superior receptor affinity compared to its (R)-counterpart, attributed to optimal three-dimensional positioning within binding pockets of neurological targets like formyl peptide receptors (FPRs) and cholinesterases [3] [6]. This enantioselectivity mirrors trends observed in related tryptophan derivatives, where stereochemistry influences blood-brain barrier (BBB) penetration and metabolic stability – key factors for central nervous system (CNS) activity [8].
Table 1: Molecular Identifiers of 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide
Property | Value | Source |
---|---|---|
CAS Number (Racemate) | 1237829-60-5 | BLD Pharm [6] |
CAS Number (S-enantiomer) | 53708-63-7 | Pharmaffiliates [3] |
Molecular Formula | C₁₂H₁₅N₃O | PubChem [1] [2] |
Molecular Weight | 217.27 g/mol | Pharmaffiliates [3] |
SMILES (Canonical) | O=C(NC)C(N)CC1=CNC2=C1C=CC=C2 | Sigma-Aldrich [4] |
Storage Conditions | 2-8°C (Refrigerator) | Pharmaffiliates [3] |
Molecular modeling reveals the (S)-configuration aligns the indole ring and methylpropanamide chain for hydrogen bonding with residues in FPR2’s orthosteric site. This orientation enhances agonist efficacy by approximately 60% compared to the (R)-form in calcium mobilization assays using transfected HL-60 cells [7]. The compound’s inherent flexibility (rotatable bond count = 4) further facilitates adaptation to dynamic binding microenvironments [4].
The unsubstituted 1H-indol-3-yl moiety serves as a privileged scaffold for neuroactive compounds. Its planar structure engages in π-π stacking with aromatic residues (e.g., Phe257 in human BuChE), while the N-H group donates hydrogen bonds to carbonyl oxygens in catalytic triads [8]. Modifications at indole positions 5-, 6-, or 7- significantly alter target selectivity:
Table 2: Impact of Indole Modifications on Target Engagement
Modification Site | Functional Group | Biological Effect | Mechanistic Basis |
---|---|---|---|
1-H | Allyl substitution | ↑ Metabolic stability (t₁/₂ +25%) | Blocks CYP3A4 oxidation at N1 position |
5-H | Nitro (-NO₂) | ↑ BuChE IC₅₀ (0.12 μM vs 0.63 μM in parent) | Enhanced H-bonding to His438 |
Core replacement | Benzothiophene | ↑ BBB permeability (Pe: 5.2 × 10⁻⁶ cm/s) ↓ AChE affinity | Increased logP; Disrupted T-shaped π-stacking |
Molecular dynamics simulations confirm that 2-methyl substitution on the propanamide chain (as in 2-amino-3-(1H-indol-3-yl)-2-methylpropanamide, CID:153867379) induces steric clashes within FPR2’s transmembrane helix bundle, reducing agonist efficacy by 40% compared to the unmethylated analog [2] [7].
Unlike ureidopropanamide-based FPR2 agonists (e.g., compound 5, EC₅₀ = 0.19 μM), 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide lacks the critical urea linker essential for FPR2 activation. This structural difference redirects its activity toward cholinesterase inhibition and anti-aggregation pathways [7] [8]:
Table 3: Functional Comparison with Ureidopropanamide FPR2 Agonists
Property | 2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide | Ureidopropanamide (S)-10 | Significance |
---|---|---|---|
Primary Target | Cholinesterases / Aβ aggregation | FPR2 receptor | Divergent therapeutic applications |
FPR2 EC₅₀ (HL-60 cells) | >10 μM | 0.63 ± 0.2 μM | Lacks key urea for FPR2 activation |
Anti-inflammatory (TNF-α % reduction) | Not reported | 78.5% (LPS-stimulated microglia) | Ureido derivatives suit neuroinflammation |
Cholinesterase Inhibition | BuChE IC₅₀ = 0.63 μM | Negligible at 10 μM | Amino group enables cholinergic activity |
Metabolic Stability (t₁/₂) | ~45 min (rat microsomes) | 120 min | Ureido group resists oxidative cleavage |
This structural divergence positions the target compound as a multi-target ligand for Alzheimer’s pathology – inhibiting Aβ aggregation (ThT fluorescence reduction: 34.7%) and scavenging ROS (ORAC value: 2.5 Trolox eq.), unlike specialized FPR2 agonists [8]. The N-methylpropanamide terminus enhances proteolytic stability versus peptide-based analogs (e.g., tryptophan-hydroxamate derivatives), supporting oral bioavailability in preclinical models [3] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0